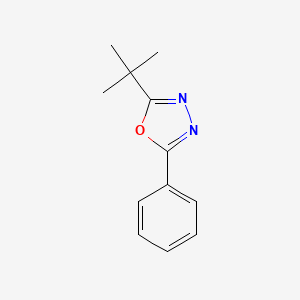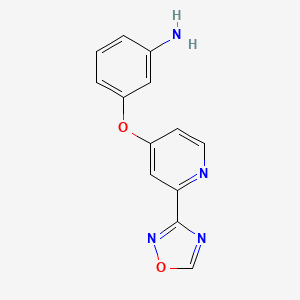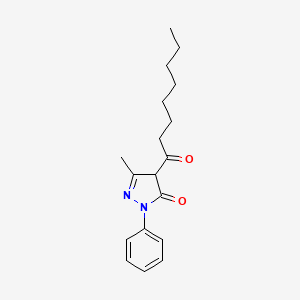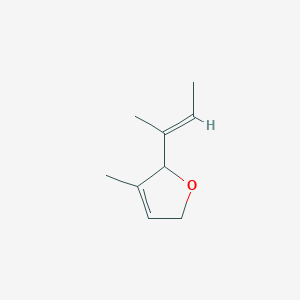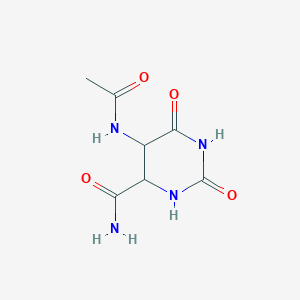
5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological properties and is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acylated urea derivatives with suitable aldehydes or ketones in the presence of a base. The reaction conditions often include heating under reflux with solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, leading to a range of derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It is used in assays to investigate its effects on different biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly for its potential to act as an anti-inflammatory or antimicrobial agent.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various industrial applications, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by inhibiting certain enzymes or pathways involved in inflammation or microbial growth. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
5-Acetamido-2-hydroxy benzoic acid: Known for its analgesic and anti-inflammatory properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds exhibit antimicrobial and anticancer activities.
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide is unique due to its specific structure and the presence of both acetamido and dioxo functional groups. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61212-06-4 |
|---|---|
Molecular Formula |
C7H10N4O4 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
5-acetamido-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C7H10N4O4/c1-2(12)9-4-3(5(8)13)10-7(15)11-6(4)14/h3-4H,1H3,(H2,8,13)(H,9,12)(H2,10,11,14,15) |
InChI Key |
RIYZSHXPIZISHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(NC(=O)NC1=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


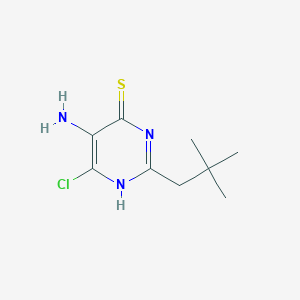
![3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole](/img/structure/B15212602.png)

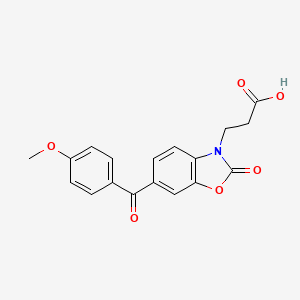
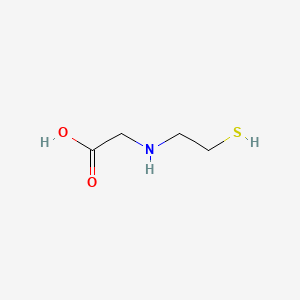
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-](/img/structure/B15212623.png)
![1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15212629.png)
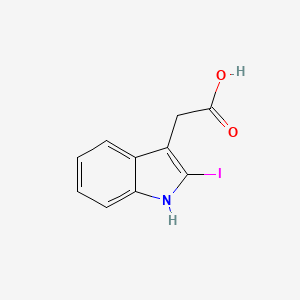
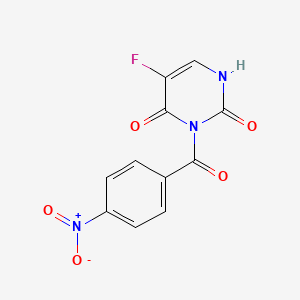
![5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one](/img/structure/B15212665.png)
